molecular formula C11H16O3 B8627270 5-(Tetrahydropyran-4-yl)cyclohexane-1,3-dione

5-(Tetrahydropyran-4-yl)cyclohexane-1,3-dione

Cat. No. B8627270
M. Wt: 196.24 g/mol
InChI Key: YANWVVUHMDATCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tetrahydropyran-4-yl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Tetrahydropyran-4-yl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydropyran-4-yl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Tetrahydropyran-4-yl)cyclohexane-1,3-dione

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(oxan-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H16O3/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h8-9H,1-7H2

InChI Key

YANWVVUHMDATCN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CC(=O)CC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethylmalonate (8.86 ml, 58 mmol) is added dropwise over 3 minutes to a chilled (ice-bath) solution of sodium (1.48 g, 64 mmol) in ethanol (80 ml). Once the addition is complete the cooling bath is removed and reaction is stirred for 25 minutes at room temperature, then the reaction mixture is cooled again in an ice-bath. A solution of 4-(tetrahydropyran-4-yl)-3-buten-2-one (7.50 g, 49 mmol) in ethanol (45 ml) is added to the reaction mixture via a dropping funnel over 15 minutes. Once the addition is complete, the cooling bath is removed and the yellow solution is stirred at room temperature for 19 hours. The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water added to dissolve the precipitate and the reaction mixture is extracted into dichloromethane. The organic extracts are dried over anhydrous magnesium sulphate, filtered and the filtrate concentrated in vacuo. The residue is taken up in isopropanol (50 ml) and a 2M aqueous solution of sodium hydroxide (140 ml) added. The reaction mixture is stirred at room temperature for 20 hours. The reaction mixture is concentrated in vacuo to remove isopropanol, then heated to 70° C. A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture reaches pH 2. The reaction mixture is heated for 2½ hours at 75° C., then cooled to room temperature and the product is extracted into ethyl acetate. The organic extracts are combined, dried over anhydrous magnesium sulphate, filtered and the filtrate concentrated in vacuo to give 5-(tetrahydropyran-4-yl)cyclohexane-1,3-dione.
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three

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